Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
Overview
Description
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is a chemical compound with the molecular formula C26H46N4O8 and a molecular weight of 542.67 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure that includes nitrogen atoms within the ring system. The presence of the tert-butyl group and the hemioxalate moiety adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-diazaspiro[35]nonane-6-carboxylate hemioxalate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the hemioxalate salt, which is achieved by reacting the free base with oxalic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis, such as temperature control and solvent management .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The tert-butyl group and hemioxalate moiety can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms and the carboxylate group.
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane: This compound is used in the synthesis of GPR119 agonists and has a similar spirocyclic core.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: This compound features a similar spirocyclic structure with an oxo group.
Uniqueness
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is unique due to its specific arrangement of functional groups and the presence of the hemioxalate moiety. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIYRMZIEKPZDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC2.CC(C)(C)OC(=O)N1CCCC2(C1)CNC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-26-9 | |
Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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